Product packaging for Methyl ester-SP(Cat. No.:)

Methyl ester-SP

Cat. No.: B8260920
M. Wt: 1348.6 g/mol
InChI Key: KMXCVQGKZYQFIV-CUZNLEPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Ester-SP is a high-purity fatty acid methyl ester (FAME) designed for professional research and development applications. Fatty acid methyl esters are mono-alkyl esters derived from long-chain fatty acids, typically produced via the transesterification of lipids with methanol . This compound serves as a critical reagent and model compound in multiple fields. In biofuel research, methyl esters are investigated as sustainable biodiesel components (B100) or blend stocks to reduce the carbon footprint of compression-ignition engines . Their high lubricity and favorable combustion characteristics, including reduced exhaust gas opacity, make them a viable subject for studying alternative fuels for heavy-duty transportation and agricultural machinery . In biochemistry and analytical chemistry, the simple structure of methyl esters makes them ideal derivatives for the mass spectrometric identification and gas chromatographic analysis of fatty acids, particularly polyunsaturated varieties . Furthermore, this compound finds applications in industrial R&D for formulating cleaning agents, degreasers, lubricants, and other oleochemical-based products due to its high solvency and biodegradability . This product is provided as a highly refined standard to ensure consistent and reliable results. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor is it for household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H97N17O14S B8260920 Methyl ester-SP

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-(diaminomethylideneamino)butanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(27-32-95-4)62(93)94-3)72-52(83)36-71-53(84)46(34-38-15-7-5-8-16-38)77-57(88)47(35-39-17-9-6-10-18-39)78-55(86)41(22-24-50(66)81)73-54(85)42(23-25-51(67)82)74-58(89)49-21-14-31-80(49)61(92)43(19-11-12-28-64)75-59(90)48-20-13-30-79(48)60(91)40(65)26-29-70-63(68)69/h5-10,15-18,37,40-49H,11-14,19-36,64-65H2,1-4H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H4,68,69,70)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXCVQGKZYQFIV-CUZNLEPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H97N17O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76260-78-1
Record name Substance P, methyl ester-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076260781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Modifications of Methyl Ester Sp

Established Synthetic Routes for Methyl Ester Formation

The formation of the methyl ester group in organic synthesis can be achieved through various established methods, which are applied depending on the structure and functional groups present in the precursor molecule. Research on compounds referred to as "Methyl ester-SP" or similar designations highlights several such approaches.

Direct Esterification Processes

Direct esterification typically involves the reaction of a carboxylic acid with methanol (B129727), often catalyzed by an acid. This straightforward method is a fundamental technique for introducing a methyl ester moiety. While direct esterification specifically for Substance P methyl ester is not explicitly detailed in the provided snippets, the general principle of esterification with methanol is mentioned in the context of preparing other methyl ester compounds. For instance, the preparation of acetoxymethylstearic acid methyl ester involved esterification with methanol after saponification of a crude oxyacid product google.com. Acidic methanolysis, a process involving methanol under acidic conditions, has also been employed for stereospecific exchange reactions leading to the formation of methyl esters in the synthesis of P-stereogenic compounds uni-regensburg.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Transesterification Mechanisms and Catalyst Systems

Transesterification involves the exchange of the organic group of an ester with the organic group of an alcohol. This method can be utilized to convert an existing ester into a methyl ester by reacting it with methanol, often in the presence of a catalyst. While specific transesterification mechanisms for Substance P methyl ester are not detailed, the esterification of imidazolines by reaction with an alcohol and sulfonyl dichloride, as mentioned in one source, suggests related ester formation or exchange processes that could be adapted google.com. The use of catalysts, although not explicitly detailed for this compound in the provided text snippets regarding transesterification, is a common feature of such reactions to facilitate the ester exchange.

Solid-Phase Synthesis and Resin-Supported Approaches

Solid-phase synthesis is a powerful technique for the construction of peptides and other organic molecules, where the growing chain is attached to a solid support or resin. This approach allows for easier purification of intermediates and can be particularly advantageous for the synthesis of complex molecules like peptide derivatives. Solid-phase methods have been described for the synthesis of peptides, including derivatives of Substance P nih.gov. These syntheses often utilize Boc chemistry on resins such as methylbenzhydrylamine resin nih.gov. After the peptide chain is assembled on the resin, the final product is cleaved from the support, and if a methyl ester is the target, the esterification step can be performed either on the resin or after cleavage, depending on the specific synthetic strategy. Solid-phase synthesis has also been applied in the context of synthesizing organophosphorus compounds, some of which are referred to as this compound derivatives uni-regensburg.de.

Advanced Synthetic Strategies for this compound Analogues and Derivatives

Advanced synthetic strategies go beyond simple ester formation to introduce specific structural variations, control stereochemistry, and achieve selective functionalization, leading to analogues and derivatives with potentially altered properties.

Chemo- and Regioselective Functionalization Techniques

Chemo- and regioselectivity are crucial in the synthesis of complex molecules to ensure that reactions occur at desired functional groups and specific positions within the molecule. For methyl ester derivatives, particularly those of peptides like Substance P, chemical modifications can involve selective reactions at amino acid side chains, the N-terminus, or the C-terminus (where the methyl ester is located). Strategies to modulate the properties of peptidomimetics, which can include methyl ester derivatives, involve chemical modifications such as the replacement of canonical amino acids and the incorporation of conformational constraints researchgate.net. These techniques require careful control of reaction conditions to achieve selectivity. In the synthesis of spiropyran derivatives, which include compounds designated as methyl ester SP, methods involving the activation of specific functional groups, such as the activation of a carboxyl group followed by reaction with a nucleophile, are employed to achieve regioselective functionalization google.com.

Stereoselective Synthesis of Enantiomers and Diastereomers

Stereoselective synthesis aims to produce a desired stereoisomer (enantiomer or diastereomer) in preference to others. This is particularly relevant for compounds with chiral centers, such as certain phosphinous acid methyl esters and potentially modified peptide structures. Research on P-stereogenic compounds, some referred to as this compound, highlights stereospecific transformations. For example, an enantiomerically pure product was transformed into a methyl ester with a specific phosphorus stereochemistry (S P ) through stereospecific exchange via acidic methanolysis uni-regensburg.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The synthesis of diastereomerically pure compounds has been achieved using chiral auxiliaries, such as l-menthol, in the preparation of phosphinous acid amides and phosphine-boranes, which can then be transformed into methyl ester derivatives researchgate.net. Autocatalytic amplification of enantiomeric excess has also been observed in the stereoselective synthesis of certain methyl ester compounds epdf.pub. These methods demonstrate the importance of controlling stereochemistry in the synthesis of specific this compound variants.

Based on the available information, a specific chemical compound universally identified solely as "this compound" with comprehensive, publicly available data covering all the requested aspects (Synthetic Methodologies, Green Chemistry Principles, Reaction Kinetics, and Thermodynamics of its formation) could not be definitively identified and detailed from the search results.

The search results provide information on various types of methyl esters and discuss synthetic methods, green chemistry approaches, and kinetic/thermodynamic studies related to the formation of methyl esters in general, particularly in contexts like biodiesel production from microalgae nih.govutp.edu.mypolinema.ac.idresearchgate.netsciencepublishinggroup.com, or the synthesis of methyl esters of carboxylic acids or biologically active agents tandfonline.comorganic-chemistry.orgmdpi.com. Some results mention specific methyl esters like methyl 4-decenoate thegoodscentscompany.com, aspartic acid methyl ester nih.gov, and L-serine methyl ester hydrochloride fishersci.ca, along with their PubChem CIDs. However, none of the results specifically provide detailed, integrated information across all requested sections for a compound uniquely designated as "this compound".

Therefore, a detailed article focusing solely on a compound explicitly named "this compound" and covering all the specified subsections of the outline with specific data and research findings for this exact compound cannot be generated based on the current search results.

While general principles and examples related to the synthesis, green chemistry, kinetics, and thermodynamics of methyl ester formation exist in the literature (as indicated by the search results), applying these directly and exclusively to an unspecified "this compound" without concrete data for that specific entity would involve speculation and fall outside the scope of providing scientifically accurate content based on the prompt's strict constraints.

Structural Elucidation and Conformational Analysis of Methyl Ester Sp

Advanced Spectroscopic Characterization Techniques

The structural elucidation of Methyl ester-SP relies on the application of several advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the proton and carbon environments within the molecule.

In 1D ¹H-NMR spectroscopy, the protons of the methyl ester group (-COOCH₃) typically produce a sharp singlet peak around 3.7 ppm. aocs.org The exact chemical shift can provide clues about the local electronic environment. Other signals in the ¹H-NMR spectrum, such as those for methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups in an aliphatic chain, appear at characteristic chemical shifts, for instance, around 2.35 ppm for a CH₂ group adjacent to the carbonyl and 0.88 ppm for a terminal methyl group. aocs.org

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, while the methoxy (B1213986) carbon (-OCH₃) appears at a distinct chemical shift, for example, between 52.96 to 53.06 ppm in certain palm-based methyl ester sulphonates. nih.gov

Table 1: Typical NMR Data for Methyl Ester Structures

Nucleus Functional Group Typical Chemical Shift (ppm) Multiplicity (¹H) Source(s)
¹H Ester Methyl (-COOCH₃) ~3.6 - 3.8 Singlet aocs.org, aocs.org, copernicus.org
¹H Methylene (α to C=O) ~2.35 Triplet aocs.org
¹H Terminal Methyl (-CH₃) ~0.88 Triplet aocs.org
¹³C Carbonyl (C=O) ~170.5 - nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound and for deducing its structure through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of fatty acid methyl esters (FAMEs) and other methyl esters. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and molecular formula. escholarship.org Techniques such as Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem MS (MS²) have proven effective for locating double and triple bonds in fatty acid chains. mdpi.com In APCI-MS², acetonitrile, often used as a mobile phase, can form adducts with the analyte, and the subsequent fragmentation of these adducts provides diagnostic ions that pinpoint the location of unsaturation. mdpi.com

Electron Ionization (EI) is a common ionization method in GC-MS. While EI-MS of unsaturated FAMEs can sometimes lead to bond migration, low-energy EI-MS can help differentiate between geometrical isomers. acs.org The fragmentation patterns are key to structural elucidation. For instance, in FAMEs with triple bonds, characteristic fragments may differ by 10 Da, whereas for conjugated double bonds, fragments can differ by 12 Da. mdpi.com

Table 2: Common Fragmentation Pathways in MS of Methyl Esters

Technique Ion/Fragment Type Significance Source(s)
APCI-MS² [M + C₃H₅N]⁺• Acetonitrile adduct for locating unsaturation mdpi.com
APCI-MS² α and ω fragments Delimit the position of multiple bonds mdpi.com
EI-MS Molecular Ion (M⁺•) Determines molecular weight acs.org
EI-MS McLafferty Rearrangement Characteristic for esters with γ-hydrogens

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

In the IR spectrum of a methyl ester, the most prominent absorption band is due to the carbonyl (C=O) stretching vibration, which appears strongly in the region of 1750–1716 cm⁻¹. researchgate.net, nih.gov, scielo.br The exact position can be influenced by factors like conjugation and the physical state of the sample. researchgate.net Other key bands include the C-O stretching vibrations of the ester group, typically found between 1330 and 1170 cm⁻¹. researchgate.net, scielo.br The C-H stretching vibrations of the methyl and methylene groups are observed around 3000-2850 cm⁻¹. researchgate.net, nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, other vibrations, such as C=C stretching in unsaturated esters (around 1655 cm⁻¹) and various CH₂/CH₃ bending and rocking modes, can be particularly clear. researchgate.netnih.gov For liquid FAMEs, the carbonyl stretching vibration has been identified as a good internal standard band for quantitative analysis. researchgate.netnih.gov Surface-Enhanced Raman Scattering (SERS) can be used for trace-level detection and to study the interaction of the molecule with surfaces. acs.org, scielo.br

Table 3: Key Vibrational Frequencies for Methyl Esters

Vibration Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Source(s)
C=O Stretch 1750 - 1716 (Strong) 1748 - 1729 researchgate.net, researchgate.net, nih.gov
C-O Stretch 1330 - 1170 1336 researchgate.net, scielo.br
C-H Stretch (Alkyl) 3000 - 2849 2958 researchgate.net, nih.gov, scielo.br
C=C Stretch 1658 - 1654 ~1656 researchgate.net, researchgate.net
CH₂ Scissoring - ~1463 nih.gov, cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

For this compound compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate structural detail in the solid state. This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. iucr.orgakjournals.com

X-ray crystallography has been used to study the structures of various methyl esters, revealing how molecules pack together. For example, the study of methyl stearate (B1226849) has identified several polymorphic forms, which are different crystal structures of the same compound. rsc.org These studies show how the long hydrocarbon chains and the polar ester groups arrange themselves to maximize intermolecular interactions, often forming layered structures. rsc.orgnih.gov The analysis of L-histidine methyl ester dihydrochloride (B599025) revealed a monoclinic crystal system with specific lattice parameters. akjournals.com This level of detail is crucial for understanding structure-property relationships.

Table 4: Example Crystallographic Data for a Methyl Ester Derivative

Parameter Value Compound Source
Crystal System Monoclinic L-histidine methyl ester dihydrochloride akjournals.com
Space Group P2₁ L-histidine methyl ester dihydrochloride akjournals.com
Unit Cell (a) 8.215 Å L-histidine methyl ester dihydrochloride akjournals.com
Unit Cell (b) 7.105 Å L-histidine methyl ester dihydrochloride akjournals.com
Unit Cell (c) 9.512 Å L-histidine methyl ester dihydrochloride akjournals.com

Chiroptical Spectroscopy in Stereochemical Assignment

When this compound is a chiral molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are vital for assigning its absolute configuration. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.govacs.org

The process often involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT-ECD). researchgate.net A match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute stereochemistry. This approach was successfully used to determine the absolute configuration of all five stereogenic centers in actinophyllic acid methyl ester. nih.gov

The Cotton effects observed in an ECD spectrum—positive or negative bands corresponding to the absorption of chiral chromophores—are highly sensitive to the three-dimensional structure of the molecule. mdpi.com Therefore, chiroptical spectroscopy is a powerful tool for confirming the stereochemistry of complex natural products and other chiral methyl esters.

Conformational Preferences and Intramolecular Interactions of this compound

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape, or conformation. The molecule is not static but exists as an equilibrium of different conformers. The study of these conformational preferences involves both experimental techniques like NMR and IR spectroscopy and theoretical calculations. nih.govacs.org

Steric Effects: Repulsive interactions between bulky groups that favor conformations where these groups are far apart. nih.govusp.br

Hyperconjugative Interactions: Stabilizing interactions involving the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. These stereoelectronic effects can be a dominant factor in determining conformational stability. nih.govacs.orgusp.br

Intramolecular Hydrogen Bonds: In molecules with suitable functional groups, such as amino acid methyl esters, a hydrogen bond can form between a donor (like an N-H group) and an acceptor (like the carbonyl oxygen), significantly stabilizing a particular conformation. rsc.org

Dipole-Dipole Interactions: The alignment of bond dipoles can influence conformational energy.

Studies on L-proline methyl ester have shown that hyperconjugative interactions are primarily responsible for the stability of its most populated conformer. nih.govacs.org In other systems, the interplay between steric hindrance and hyperconjugation is the deciding factor. usp.br The conformation can also be influenced by the solvent environment, although in some cases, the conformer populations show little variation when changing solvents. nih.govmdpi.com Understanding these subtle forces is critical for predicting the behavior of this compound in different chemical and biological contexts.

Mechanistic Investigations of Methyl Ester Sp Interactions in Biological Systems

Elucidation of Molecular Recognition Processes

Molecular recognition is a fundamental process governing the interaction of Methyl ester-SP with its biological targets. This section delves into the specifics of these interactions, including how it binds to enzymes and receptors and its broader interactions with other essential biological macromolecules.

The enzymatic hydrolysis of methyl esters is a key area of investigation. Studies on penicillin G acylase immobilized on agarose (B213101) have explored the kinetics of side reactions during ampicillin (B1664943) synthesis, where phenylglycine methyl ester is a substrate. scielo.br A Michaelis-Menten model with competitive inhibition was used to describe the hydrolysis of the ester and the resulting antibiotic. scielo.br It was found that ampicillin inhibits the hydrolysis of phenylglycine methyl ester. scielo.br

The enzyme BioH in Escherichia coli plays a role in biotin (B1667282) synthesis by hydrolyzing the methyl ester bond of pimeloyl-[acyl-carrier protein] methyl ester. uniprot.org This action is crucial for removing the methyl group after the pimeloyl moiety is formed. uniprot.org BioH exhibits a preference for short-chain fatty acid esters. uniprot.org Kinetic studies have determined the Michaelis constant (Km) for various substrates, indicating the enzyme's affinity for them. uniprot.org For instance, the Km for p-nitrophenyl acetate (B1210297) is 0.29 mM. uniprot.org

In the context of biodiesel production, the enzymatic transesterification of kapok seed oil with methanol (B129727) to produce fatty acid methyl esters follows a Ping-Pong Bi-Bi mechanism. thescipub.com Kinetic analysis revealed a Vmax of 3.06×10⁻⁵ mmol/min.mg catalyst. thescipub.com Time-course kinetic models have also been developed to understand the enzyme-limited hydrolysis of methyl esters, highlighting reaction mechanisms and inhibition challenges. colab.ws

A cell-permeable methyl ester derivative of Pepstatin A acts as a potent, non-competitive inhibitor of γ-secretase, with inhibition constants (Kis and Kii) of 150 nM and 320 nM, respectively. This demonstrates how methyl esterification can create potent enzyme inhibitors. Furthermore, the hydrolysis of enantiomeric phenylalanine methyl ester catalyzed by Bacillus licheniformis protease has been studied in the presence of ionic liquids, revealing the influence of these solvents on enzyme kinetics. frontiersin.org

Table 1: Enzyme Kinetic Parameters Related to Methyl Ester Compounds

EnzymeSubstrate/InhibitorKinetic ModelKey ParametersSource
Penicillin G acylasePhenylglycine methyl esterMichaelis-Menten with competitive inhibitionkcat1= 0.025 mM/UI min, Km1 = 155.4mM, KAE = 16.18mM scielo.br
BioHp-nitrophenyl acetateMichaelis-MentenKm = 0.29 mM uniprot.org
Lipozyme TL 1MKapok seed oil and methanolPing-pong Bi-BiVmax = 3.06×10⁻⁵ mmol/min.mg catalyst thescipub.com
γ-secretasePepstatin A methyl esterNon-competitive inhibitionKis = 150 nM, Kii = 320 nM

This table is interactive. Click on the headers to sort the data.

This compound is recognized as a potent agonist for the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the natural receptor for Substance P, is a G-protein coupled receptor involved in various physiological processes. mdpi.com Studies have shown that this compound effectively mimics the actions of Substance P at this receptor.

The binding of ligands like this compound to the NK-1 receptor can be influenced by mutations in the receptor. For example, a specific glycine (B1666218) to cysteine mutation in the NK-1 receptor can alter the binding modalities of septide-like ligands, including SP-methyl ester, by increasing the fraction of high-affinity binding sites. nih.gov This suggests that the NK-1 receptor can exist in different conformational states with varying affinities for its ligands. nih.gov

The interaction of this compound with the NK-1 receptor triggers intracellular signaling pathways, leading to various biochemical and physiological responses. mdpi.com While Substance P is the primary endogenous ligand for the NK-1 receptor, this compound's agonistic activity makes it a valuable tool for studying the receptor's function. mdpi.com The development of non-peptide antagonists for the NK-1 receptor is an active area of research for potential therapeutic applications. mdpi.com

It's noteworthy that in some contexts, the effects of Substance P can be independent of the NK-1 receptor. For instance, at very low concentrations, Substance P can activate microglial NADPH oxidase through a mechanism that does not involve the NK-1 receptor, suggesting alternative binding partners or signaling pathways. jneurosci.org

The interactions of methyl esters extend beyond specific enzymes and receptors to other crucial biological macromolecules like proteins and nucleic acids. The presence of a methyl ester group can influence these interactions in several ways.

In the context of protein structure, n→π* interactions, where an electron-rich oxygen atom of one carbonyl group donates electron density to the electron-poor π* orbital of an adjacent carbonyl group, can play a role in protein stability. acs.org These interactions have been observed in peptides and proteins and can affect their conformational preferences. acs.org

The interaction of methyl esters with proteins is also evident in enzymatic processes. For example, the enzyme BioH forms a complex with its substrate, pimeloyl-ACP methyl ester, to facilitate biotin synthesis. agarwallab.com The crystal structure of this complex reveals specific interactions that stabilize the pimeloyl moiety within the enzyme's active site. agarwallab.com

Regarding nucleic acids, while direct, specific interactions of this compound with DNA or RNA are not extensively documented in the provided context, the broader class of rocaglate compounds, which contain methyl ester groups, are known to interact with RNA. Silvestrol, a rocaglate, interacts with the eIF4A1 protein and RNA, with its methyl ester group forming a hydrogen bond with an amino acid residue in the protein. oup.com This highlights the potential for methyl ester groups to mediate protein-RNA interactions. oup.com

Furthermore, the study of ionic liquids in protein and DNA chemistry has shown that these solvents can influence the interactions between solutes and macromolecules. For instance, the hydrolysis of phenylalanine methyl ester in the presence of ionic liquids demonstrated the ordering of ionic liquid ions, which can affect enzyme-substrate interactions. frontiersin.org

Receptor Binding and Agonist/Antagonist Modulations (e.g., Neurokinin 1 Receptor Interactions)

Cellular Permeability and Intracellular Processing of this compound

The ability of a molecule to cross the cell membrane is a critical determinant of its biological activity, especially if its target is intracellular. tandfonline.comtandfonline.com Carboxylic acids, which are typically ionized at physiological pH, are generally not expected to readily penetrate cell membranes. tandfonline.comtandfonline.com Converting a carboxylic acid to its methyl ester form creates an uncharged molecule that is more capable of passive diffusion across the lipid bilayer of the cell membrane. tandfonline.comtandfonline.com This "pro-drug" strategy is often employed to enhance the cellular uptake of biologically active compounds. tandfonline.comtandfonline.com

Once inside the cell, the methyl ester can be hydrolyzed by non-specific esterases back to the active carboxylic acid form. tandfonline.comtandfonline.com This intracellular conversion can lead to a higher concentration of the active compound at its target site, resulting in increased potency compared to the parent carboxylic acid when the target is intracellular. tandfonline.comtandfonline.com

A cell-permeable methyl ester derivative of Pepstatin A serves as a prime example of this principle. This derivative acts as a potent inhibitor of γ-secretase, an intracellular enzyme. The esterification allows the compound to enter the cell and exert its inhibitory effect. Similarly, the modification of the drug Varespladib to its methyl ester form was done to increase its cell permeability for clinical trials. nih.gov

The permeability of a molecule is quantified by its permeability coefficient. Small, uncharged molecules generally have higher permeability coefficients than larger, charged molecules. nih.gov While specific permeability data for this compound is not provided, its esterified nature suggests it would have improved cell permeability compared to Substance P itself, which is a peptide and thus less likely to passively diffuse across membranes. The increased potency of a methyl ester derivative compared to its parent acid can be taken as evidence for its enhanced cellular uptake and intracellular action. tandfonline.com

Modulation of Specific Biochemical Pathways by this compound (e.g., signal transduction, metabolic regulation)

Methyl ester compounds can significantly modulate various biochemical pathways, including signal transduction and metabolic regulation.

Jasmonic acid and its methyl ester, methyl jasmonate, are plant regulators that control numerous physiological and biochemical processes. scielo.br They are involved in signal transduction pathways that mediate plant responses to environmental stressors like drought. scielo.br Exogenous application of methyl jasmonate can trigger a cascade of events, including the modulation of photosynthesis and the synthesis of phenolic compounds, which contribute to stress tolerance. scielo.br Similarly, in legume defense signaling, jasmonic acid and its methyl ester levels fluctuate in response to aphid infestation, indicating their role in plant defense pathways. frontiersin.org

In mammalian systems, the activation of the NK-1 receptor by agonists like this compound triggers intracellular signaling cascades. mdpi.com As a G-protein coupled receptor, the NK-1 receptor, upon binding to its ligand, initiates a series of events that can lead to changes in metabolic activity and gene expression. mdpi.com

Methyl esters also play a role in metabolic pathways related to fatty acids. Short-chain fatty acids can be incorporated into the membranes of bacteria like Prevotella bryantii, and their methyl ester derivatives are used for analysis. mdpi.com This incorporation can modulate membrane lipid composition and influence the abundance of outer membrane proteins, thereby affecting cellular function and adaptation. mdpi.com In another example, the inhibition of fatty acid synthesis by compounds like C75, which has a methyl ester derivative, has shown significant antitumor activity, highlighting the impact of modulating this metabolic pathway. researchgate.net

Furthermore, the hydrolysis of methyl esters is a key step in various metabolic processes. The enzyme BioH in E. coli is essential for biotin biosynthesis, where it hydrolyzes a methyl ester to allow the completion of the pimelate (B1236862) moiety. uniprot.org This demonstrates the precise regulation required in metabolic pathways, where the addition and removal of a methyl ester group can act as a control point.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogues. drugdesign.org

In the context of this compound and related compounds, SAR studies have provided valuable insights. For instance, in the development of lipoamino acid analogues from Pantoea sp., modifications to the fatty acid chain length, the amino acid configuration (L vs. D), and the ester group have been investigated. mdpi.com The synthesis of various acylated phenylalanine methyl ester derivatives revealed that in some cases, the methyl esters were less active than the corresponding carboxylic acids, while in other contexts, esterification is a key step in creating active compounds. mdpi.com

For stilbene (B7821643) derivatives, which have various biological activities, SAR studies have shown that the presence of certain groups, including methyl esters, can enhance their inhibitory effect against enzymes like protein tyrosine phosphatase 1B (PTP1B). rsc.org Replacing a methyl ester with other functional groups, such as an alcohol or aldehyde, was found to reduce the activity, indicating the importance of the ester for potent inhibition. rsc.org

In the case of manzamine analogues, which have antineuroinflammatory and antimicrobial activities, the introduction of a methyl ester group at a specific position in the β-carboline moiety retained good activity. nih.gov This suggests that this part of the molecule can be modified without losing biological function, offering opportunities for further optimization. nih.gov

SAR studies on coibamide A, a cyclic depsipeptide, have also been conducted. While these studies focused more on replacing the macrolactone ester linker with other groups, they underscore the general principle of systematically modifying a molecule's structure to probe its interaction with biological targets and optimize its activity. researchgate.net The general principle in SAR is that even small changes, like converting a carboxylic acid to a methyl ester, can lead to significant changes in biological activity, sometimes resulting in a complete loss of activity if the free carboxyl group is essential for binding to the target. drugdesign.org

It appears that "this compound" is not a standard or specific chemical name that can be definitively identified in scientific literature. The "-SP" suffix is ambiguous and does not correspond to a recognized chemical structure or class of compounds in a way that would allow for a detailed discussion of its specific mechanistic interactions in biological systems.

To provide a scientifically accurate and relevant article, a more precise chemical identifier is necessary. This could include:

The full chemical name: For example, "Methyl (S)-2-amino-3-phenylpropanoate-SP" if "SP" were an abbreviation for a specific functional group or counter-ion.

A CAS Registry Number: This is a unique numerical identifier assigned to every chemical substance.

A more complete name of the class of compounds: For instance, if "SP" refers to "sulfonated prostaglandin," then the query would be more specific.

Without this clarification, it is not possible to generate an article that is scientifically accurate and focused solely on the requested compound's antimicrobial and antiviral activities.

Analytical and Bioanalytical Methodologies for Methyl Ester Sp Quantification and Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Methyl ester-SP, providing the necessary separation of individual compounds from complex mixtures. aocs.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most utilized methods, often coupled with mass spectrometry for enhanced identification and quantification. scielo.brinternationaloliveoil.org

Gas Chromatography (GC) for Volatile this compound Analysis

Gas chromatography is the predominant method for analyzing volatile this compound compounds. chromatographyonline.com The technique separates FAMEs based on their boiling points and interaction with the stationary phase of the analytical column. internationaloliveoil.org For analysis, fatty acids are typically converted into their more volatile methyl ester derivatives through a process called transesterification. acs.orgsigmaaldrich.com This derivatization is essential as the high polarity of free fatty acids can lead to adsorption issues and poor chromatographic performance.

The selection of the GC column is critical for achieving desired separations. Highly polar stationary phases, such as those containing cyanopropylpolysiloxane (e.g., SP-2380) or polyethylene (B3416737) glycol (e.g., Omegawax), are commonly used. sigmaaldrich.cominternationaloliveoil.org These columns allow for the separation of FAMEs based on chain length and degree of unsaturation. sigmaaldrich.com Hydrogen is often the preferred carrier gas as it can significantly speed up analysis times and produce sharper peaks compared to helium. internationaloliveoil.org Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for hydrocarbon-based compounds like this compound. internationaloliveoil.orgsigmaaldrich.com

Ultra-Fast GC techniques have been developed to dramatically shorten analysis times, reducing a typical 30-60 minute run to just a few minutes without compromising accuracy or precision. thermofisher.com

Table 1: Representative Gas Chromatography (GC) Methods for this compound Analysis

ParameterMethod 1 (Olive Oil FAMEs)Method 2 (Corn Oil FAMEs)Method 3 (Bacterial FAMEs)Method 4 (General FAMEs)
Column25 m x 0.25 mm ID, 0.2 µm filmOmegawax 30 m x 0.53 mm ID, 0.5 µmEquity-1, 15 m x 0.10 mm I.D., 0.10 µmSP-2560, 100 m × 0.250 mm, 0.2 µm
Carrier GasHelium (1.0 mL/min)HeliumHydrogen (45 cm/sec)Helium (1.0 mL/min)
Oven Program150°C to 250°C @ 5°C/minNot specified175°C, then 30°C/min to 275°C (1 min hold)Not specified
Injector Temp.250°C250°C280°C250°C
DetectorFIDFID (260°C)FID (280°C)Mass Spectrometer (MS)
Reference thermofisher.com sigmaaldrich.com ocl-journal.org

High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Complex Mixture Analysis

High-performance liquid chromatography serves as a powerful alternative to GC, particularly for the analysis of less volatile this compound or for separating complex mixtures without derivatization. scielo.brresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME analysis. researchgate.net

In RP-HPLC, separation is achieved using a nonpolar stationary phase, typically octadecylsilyl (C18) or octylsilyl (C8) bonded to silica (B1680970) particles, and a polar mobile phase. researchgate.net C18 columns generally provide better separation of FAMEs, while C8 columns can allow for faster analysis of very long-chain fatty acids. researchgate.net The mobile phase often consists of acetonitrile, methanol (B129727), or mixtures with other solvents like 2-propanol-hexane. scielo.brresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to resolve a wide range of compounds in a single analysis. scielo.br

Detection in HPLC for this compound can be accomplished using UV detectors, typically at wavelengths around 205 nm, or with an Evaporative Light-Scattering Detector (ELSD), which is suitable for non-UV-absorbing compounds. scielo.brresearchgate.net HPLC methods have been developed for the simultaneous determination of triacylglycerides, diacylglycerides, monoacylglycerides, and FAMEs. scielo.br

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for this compound

ParameterMethod 1 (FAME Composition)Method 2 (Simultaneous Analysis)Method 3 (Preparative Purification)
ColumnNot specifiedNot specifiedRP-18 (25 cm x 4 mm i.d., 4 µm)
Mobile PhaseAcetonitrile (isocratic)Gradient: Methanol and 2-propanol-hexane (5:4 v/v)Gradient: Acetonitrile-Chloroform
Flow RateNot specifiedNot specified0.6 mL/min
Column Temp.Not specified40°C20°C
DetectorUV (205 nm)UV (205 nm)Refractive Index (RI) or ELSD
Reference scielo.brresearchgate.net scielo.br internationaloliveoil.orgresearchgate.net

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometry, provide unparalleled sensitivity and selectivity for the analysis of this compound. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the identification and quantification of FAMEs in complex samples like egg yolks, algae, and bacterial volatile emissions. acs.orgnih.govuib.no The GC separates the components, which are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. acs.orgocl-journal.org The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. acs.org GC-MS is essential for determining fatty acid profiles and can be used to identify over 100 different compounds in a single run. uib.noekb.eg

Tandem Mass Spectrometry (GC-MS/MS and LC-MS/MS) offers a higher level of performance by using two stages of mass analysis. chromatographyonline.com This approach, often operated in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective and sensitive quantification of target analytes even in complex matrices. chromatographyonline.com MRM enhances the signal-to-noise ratio by isolating a specific precursor ion, fragmenting it, and then monitoring for a specific product ion. chromatographyonline.com This targeted approach is crucial for reducing matrix effects and achieving low detection limits. researchgate.net For instance, a GC-MS/MS method for FAMEs in aqueous samples achieved detection limits in the ng/L range. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with atmospheric pressure chemical ionization (APCI), is also a valuable tool. nih.govnih.gov LC-APCI-MS/MS can be used to characterize unusual FAMEs and determine the position of double bonds within the fatty acid chain. nih.govnih.gov

Table 3: Comparison of Hyphenated Analytical Techniques for this compound

TechniquePrinciplePrimary ApplicationKey AdvantagesReference
GC-MSSeparation by GC, identification by mass spectrum.Profiling and identifying volatile FAMEs in various matrices.Excellent separation, structural identification via spectral libraries. acs.orgocl-journal.org
GC-MS/MSGC separation with two stages of mass filtering (MRM).Trace quantification of FAMEs in complex and challenging matrices.Extremely high sensitivity and selectivity, minimizes matrix effects. researchgate.netchromatographyonline.com
LC-MS/MSLC separation (RP-HPLC) with two stages of mass filtering.Analysis of non-volatile or thermally unstable FAMEs; structural characterization.Analyzes non-volatile compounds, provides structural data (e.g., double bond location). nih.govnih.gov

Spectrophotometric and Fluorometric Detection Methods for this compound

While chromatographic methods are dominant, spectrophotometric and fluorometric techniques can be applied in specific contexts for this compound analysis.

Spectrophotometry is most commonly employed as a detection method within another analytical system, such as HPLC-UV. scielo.br In this setup, the detector measures the absorbance of UV light by the analytes as they elute from the chromatography column. scielo.brresearchgate.net FAMEs containing double bonds exhibit absorbance at low UV wavelengths, typically around 205 nm, allowing for their quantification. scielo.br

Fluorometric methods are generally not used for direct quantification of common FAMEs. However, they can be employed in specialized assays. For example, a fluorometric test was developed to assess the skin sensitization potential of chemicals using N-acetyl-L-cysteine methyl ester (NACME). nih.gov In this assay, the depletion of NACME after reaction with a test chemical is measured fluorometrically using a thiol-reactive probe, monobromobimane (B13751) (mBBr). nih.gov This method avoids potential color interference from test chemicals that can be an issue in spectrophotometric assays. nih.gov The test showed a predictive accuracy of 81.3% for identifying skin sensitizers. nih.gov

Development of Novel Biosensors and Chemosensors for this compound

The development of biosensors and chemosensors offers the potential for rapid, low-cost, and portable detection of specific compounds, including certain this compound molecules like the pesticide methyl parathion (B1678463). scirp.orgacs.org These devices translate a biological or chemical recognition event into a measurable signal. mdpi.comnih.gov

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer. scirp.orgnih.gov For organophosphate pesticides like methyl parathion, enzyme-based electrochemical biosensors are common. acs.org Many of these sensors are based on the inhibition of the enzyme acetylcholinesterase (AChE). acs.org When AChE is inhibited by the pesticide, its ability to hydrolyze its substrate is reduced, causing a change in the electrochemical signal that can be correlated to the pesticide concentration. acs.org An AChE-based biosensor for methyl parathion demonstrated a detection limit as low as 3.75 × 10⁻¹¹ M. acs.org Other enzymes like organophosphorus hydrolase (OPH) have also been used, which directly hydrolyze the pesticide, producing protons that can be detected. scirp.org

Chemosensors use synthetic receptors to bind to an analyte and generate a signal, often optical or electronic. mdpi.comnih.gov These sensors can be built on platforms like field-effect transistors (FETs) or utilize plasmonics for signal amplification. mdpi.com Surface-enhanced Raman spectroscopy (SERS) and surface plasmon-enhanced fluorescence (PEF) are techniques that increase sensitivity, enabling the detection of trace amounts of analytes. mdpi.com

Sample Preparation and Matrix Effects in this compound Analysis

Proper sample preparation is a critical prerequisite for reliable chromatographic analysis of this compound. sigmaaldrich.comsigmaaldrich.com For most biological samples, the target compounds exist as triacylglycerols or other lipids, which must be converted to FAMEs prior to GC analysis. internationaloliveoil.orgsigmaaldrich.com This derivatization is typically achieved through transesterification. thermofisher.comsigmaaldrich.com

Common methods for preparing FAMEs include:

Base-Catalyzed Transesterification : A rapid method using a reagent like methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide. internationaloliveoil.orgchromatographyonline.com The reaction is often complete in minutes at room temperature. internationaloliveoil.orginternationaloliveoil.org

Acid-Catalyzed Transesterification : This method uses reagents such as methanolic hydrochloride or boron trifluoride in methanol. chromatographyonline.comsigmaaldrich.com It often requires heating (e.g., 65-80°C) for a period ranging from 20 minutes to several hours. ekb.egsigmaaldrich.com

After derivatization, a liquid-liquid extraction is typically performed, using a solvent like heptane (B126788) or hexane (B92381) to isolate the nonpolar FAMEs from the polar reaction mixture. sigmaaldrich.comucdavis.edu

A significant challenge in the analysis of this compound, especially in complex food or environmental samples, is the matrix effect . researchgate.netresearchgate.net This phenomenon occurs when co-extracted compounds from the sample matrix interfere with the analysis, either enhancing or suppressing the analyte signal in the detector. researchgate.netresearchgate.net In GC-MS analysis of pesticides, matrix effects can cause signal enhancement of over 100%. researchgate.net Components like monoacylglycerols, tocopherols, and sterols have been identified as major contributors to the matrix effect. researchgate.net To compensate for these effects, analysts often use matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. researchgate.net Headspace sampling techniques, like solid-phase microextraction (SPME), can also help reduce matrix effects by analyzing the vapor phase above the sample, leaving non-volatile matrix components behind. researchgate.net

Stability, Degradation Pathways, and Environmental Fate of Methyl Ester Sp

Hydrolytic Stability and De-esterification Processes

Hydrolysis is a primary abiotic degradation pathway for esters like Methyl ester-SP, involving the cleavage of the ester bond in the presence of water to form a carboxylic acid and an alcohol. libretexts.org This process, known as de-esterification, can be catalyzed by either acids or bases. libretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction that typically does not proceed to completion. libretexts.org In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org

The rate of hydrolysis is influenced by pH. For fatty acid methyl esters (FAMEs), which share structural similarities with this compound, base-catalyzed hydrolysis is considered the controlling pathway. lyellcollection.orgresearchgate.net Predicted half-lives for FAMEs illustrate this pH dependency, with significantly faster degradation at higher pH values. lyellcollection.orgresearchgate.net For example, at 25°C, the estimated half-life is 7 years at pH 7, which decreases to 3 years at pH 7.4 and 19 weeks at pH 8.3. lyellcollection.orgresearchgate.net These abiotic de-esterification processes can generate more mobile, yet equally biodegradable, components from the parent ester. lyellcollection.orgconcawe.eu

Photochemical and Oxidative Degradation Mechanisms

Exposure to light and atmospheric oxygen can initiate photochemical and oxidative degradation of this compound. Autoxidation, a reaction with oxygen, can be a significant natural attenuation mechanism, particularly for unsaturated esters. lyellcollection.orgresearchgate.net This process can be enhanced by environmental factors such as temperature and the presence of water. researchgate.net

Studies on related compounds provide insight into these mechanisms. For instance, the photo-oxidation of mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM) primarily involves the oxidation of its C60 moiety. rsc.org In another study, photooxidative model experiments with a furan (B31954) fatty acid methyl ester led to the identification of several volatile aroma compounds as degradation products, including pentanal and 2,3-butanedione. ethz.ch

Advanced oxidation processes (AOPs), such as photocatalysis, ozonation, and Fenton processes, have proven effective in degrading various esters. iwaponline.com These methods generate highly reactive species, like hydroxyl radicals, that can break down the parent compound. iwaponline.com While specific studies on this compound are limited, the principles of these degradation pathways for other esters are well-established.

Enzymatic Biotransformation and Biodegradation Pathways

Enzymatic processes are crucial to the biodegradation of this compound in the environment. Microorganisms produce enzymes that can transform or completely degrade the compound. lyellcollection.orgresearchgate.net

Esterases and lipases are the primary enzymes responsible for the initial step in the biodegradation of esters. mdpi.commdpi.com Both are hydrolases that catalyze the cleavage of ester bonds. mdpi.cominnovareacademics.in The main distinction between them lies in their substrate preference: esterases typically hydrolyze water-soluble esters with short-chain carboxylic acids, while lipases act on water-insoluble esters with long-chain fatty acids at the oil-water interface. mdpi.cominnovareacademics.inresearchgate.net

The first step in the biodegradation of FAMEs, and likely this compound, is de-esterification by these enzymes to produce a free fatty acid and methanol (B129727). lyellcollection.org Bacterial strains capable of growing on FAMEs have been found to produce esterases for this purpose. lyellcollection.org Lipases are also known to participate in both the esterification and de-esterification of fatty acid methyl esters. lyellcollection.org

Following enzymatic hydrolysis, the resulting products undergo further degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. lyellcollection.org

Under aerobic conditions , the degradation pathway for the resulting fatty acids typically involves β-oxidation, where two-carbon units are sequentially removed. lyellcollection.org The methanol released during hydrolysis is also readily biodegraded. lyellcollection.org Numerous studies have shown that FAMEs are readily biodegradable under aerobic conditions, often more rapidly than petroleum diesel. lyellcollection.orgconcawe.eu

Under anaerobic conditions , the multi-step degradation process is similar, starting with de-esterification. lyellcollection.org The subsequent breakdown of the fatty acids also occurs. lyellcollection.org Anaerobic biodegradation of FAMEs can lead to the production of significant amounts of methane. lyellcollection.orgconcawe.eu Studies have demonstrated that fatty acid methyl esters are readily degraded under various anaerobic conditions, including methanogenic and sulfate-reducing environments. lyellcollection.orgresearchgate.net For example, one study found the anaerobic biodegradation level of a biodiesel fuel to be 81.2% after 60 days. researchgate.net

Role of Esterases and Lipases

Environmental Persistence and Attenuation Studies

The environmental persistence of this compound is relatively low due to the various degradation pathways it can undergo. lyellcollection.orgconcawe.eu Natural attenuation, which encompasses the combined effects of abiotic and biotic degradation processes, plays a significant role in controlling the fate and transport of such compounds in soil and groundwater. lyellcollection.orgresearchgate.net

Key attenuation mechanisms include:

Biodegradation: As detailed above, FAMEs are widely reported to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orgconcawe.eu

Hydrolysis and Autoxidation: These abiotic processes break down the parent ester into more mobile and biodegradable components. lyellcollection.orgconcawe.eu

Sorption: Due to their low aqueous solubility, compounds like FAMEs tend to sorb to soil and sediment, which can retard their transport in aquifer systems. researchgate.net

Computational Chemistry and in Silico Studies of Methyl Ester Sp

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Energy, and Reactivity)

No specific data found for "Methyl ester-SP." Generally, quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, optimized geometry, and reactivity of methyl esters. Such studies can determine properties like molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction enthalpies, providing insights into a molecule's stability and potential reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

No specific data found for "this compound." Molecular dynamics (MD) simulations are frequently employed to study the conformational flexibility of methyl esters and their interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal how a molecule behaves over time, its preferred shapes, and the stability of its complexes with other entities, which is crucial for understanding its biological function.

Molecular Docking and Ligand-Protein Interaction Profiling

No specific data found for "this compound." Molecular docking is a computational technique used to predict how a molecule, such as a methyl ester, binds to a target protein. This method scores different binding poses to identify the most likely interaction mode and estimate binding affinity. It is a key tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Chemoinformatics and Cheminformatics for Predictive Modeling and Data Mining

No specific data found for "this compound." Chemoinformatics tools are used to analyze large datasets of chemical compounds to build predictive models. For methyl esters, these models could predict various properties, such as toxicity, solubility, or biological activity, based on their chemical structure. This allows for the rapid screening of virtual libraries of compounds before undertaking expensive and time-consuming laboratory synthesis and testing.

In Silico Prediction of Biological Activity and ADMET Properties (Excluding clinical data, focus on molecular/cellular predictions)

No specific data found for "this compound." In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. For a given methyl ester, these computational tools can estimate its potential as a drug candidate by predicting factors like its ability to cross cell membranes, its metabolic stability, and its potential for causing toxic effects, thereby guiding further experimental investigation.

Advanced Research Applications and Future Directions of Methyl Ester Sp

Methyl Ester-SP as a Chemical Probe for Biological Processes

The strategic conversion of biologically active molecules into their methyl ester derivatives represents a powerful approach in the development of chemical probes. This modification can enhance cell permeability, a critical factor for studying intracellular biological processes. A key example of this strategy is seen with inhibitors of histone demethylases (KDMs), where the addition of an ester group can transform a potent but cell-impermeable compound into an effective cellular probe. For instance, GSK-J1 is a potent inhibitor of the KDM6 family of enzymes, but its carboxyl group limits its ability to cross cell membranes. nih.gov Its corresponding ethyl ester prodrug, GSK-J4, readily enters cells, where it is hydrolyzed to the active inhibitor, enabling the study of KDM6 function in cellular contexts. nih.gov This prodrug approach has been instrumental in revealing the therapeutic potential of KDM6 inhibition in T-cell acute lymphoblastic leukemia and glioma. nih.gov

Peptide-based fluorescent probes also utilize methyl esters to fine-tune their properties for biological applications. For example, methyl esters of hydrophobic amino acids have been shown to be effective in displacing fluorescent dyes from cucurbit researchgate.neturil cavities, a mechanism used for developing fluorescence-based assays. beilstein-journals.org This suggests that the methyl ester group can play a crucial role in modulating the binding affinity of probes to their targets.

Furthermore, synthetic 'chain termination' probes, which are nonhydrolyzable mimics of extender units in polyketide biosynthesis, have been developed as methyl esters. These probes, such as N-(d3)acetyl methyl ester probes, can competitively interfere with polyketide synthases to capture and identify biosynthetic intermediates. rsc.org This approach has been used to study the biosynthesis of thiotetronate antibiotics, demonstrating the utility of methyl ester-containing probes in elucidating complex enzymatic pathways in vivo. rsc.org

Another application of methyl ester-containing probes is in cell staining and imaging. Fluorescent probes, when conjugated with a methyl ester, can be delivered into cells to visualize specific structures or processes. For example, a fluorescein-based methyl ester has been used as a negative control in cell staining experiments to ensure that the observed fluorescence is due to the specific targeting of the probe and not non-specific uptake of the dye. mdpi.com

Integration of this compound in Material Science and Bio-based Product Research

Methyl esters derived from renewable resources, particularly vegetable oils, are gaining significant traction in material science for the development of sustainable and biodegradable products. These fatty acid methyl esters (FAMEs) serve as versatile building blocks for a range of biomaterials, including bio-based resins. mdpi.comresearchgate.net The transesterification of vegetable oils, such as corn, soybean, and canola oil, yields methyl esters with varying degrees of unsaturation, which is a key property for subsequent polymerization into bioresins. mdpi.comresearchgate.net The efficiency of the transesterification process, and thus the yield of the methyl ester, is a critical factor for the large-scale production of these bio-based materials. mdpi.comresearchgate.net

Soy methyl esters (SMEs) are another prominent example of the integration of methyl esters into material science. SMEs are biodegradable, non-toxic, and hydrophobic, making them suitable for various applications, including as additives in construction materials. google.com When blended with polystyrene, SMEs can be used to create novel materials for use in concrete applications. google.com The high solvent capacity of SMEs, a property distinct from the original soybean oil, allows them to be excellent solvents for many synthetic polymers. google.com

The applications of methyl esters in bio-based products extend beyond resins and construction materials. They are used in the formulation of a wide array of products, including soaps, cosmetics, surfactants, lubricants, paints, varnishes, and solvents. google.com For instance, sesame fatty methyl ester sulfonate, derived from sesame oil, has shown potential in formulations for detergents, wetting agents, and even drugs. acs.org The properties of these methyl ester-based surfactants are influenced by the fatty acid composition of the source oil. acs.org

The table below summarizes the yield of methyl esters from different vegetable oils, highlighting the importance of process optimization in producing these key bio-based intermediates.

Vegetable OilReaction Time (h)Neutralization Level (%)Methyl Ester Yield (%)
Corn Oil0.5045
Corn Oil1.510079
Canola Oil1.0100~95
Soybean Oil1.0100~98

This table is based on data presented in the referenced articles and is for illustrative purposes. mdpi.comresearchgate.net

Potential for this compound in Synthetic Organic Chemistry as a Reagent or Intermediate

Methyl esters are fundamental and versatile intermediates in synthetic organic chemistry, serving as protected forms of carboxylic acids and as precursors to a wide range of functional groups. The conversion of carboxylic acids to methyl esters is a common strategy to mask the acidic proton and to facilitate reactions that are sensitive to acidic conditions. organic-chemistry.org Various methods have been developed for the efficient synthesis of methyl esters, catering to different substrate sensitivities and reaction conditions. organic-chemistry.org

One notable reagent for the preparation of methyl esters is trimethylsilyldiazomethane (B103560) (TMSCHN₂). It offers a safer alternative to the highly toxic and explosive diazomethane (B1218177) for the methylation of carboxylic acids, providing excellent yields under mild conditions. jst.go.jp This reagent's utility extends to the derivatization of fatty acids for gas chromatographic analysis. jst.go.jp Other modern methods for methyl ester synthesis include copper-catalyzed O-methylation using dimethyl sulfoxide (B87167) as the methyl source and scandium(III) triflate-catalyzed transesterification. organic-chemistry.org

As intermediates, methyl esters can be transformed into a variety of other compounds. For example, they can be reduced to primary alcohols, reacted with Grignard reagents to form tertiary alcohols, or hydrolyzed back to the parent carboxylic acid. openstax.org The table below showcases some common transformations of methyl esters in organic synthesis.

Starting MaterialReagent(s)Product
Methyl Ester1. LiAlH₄, 2. H₃O⁺Primary Alcohol
Methyl Ester1. 2 R-MgBr, 2. H₃O⁺Tertiary Alcohol
Methyl EsterH₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid
Methyl EsterR₂NHAmide

The reactivity of the ester group can be tuned, and its presence is crucial in the synthesis of complex molecules and natural products. For instance, in the synthesis of bioactive cinnamic acid derivatives, methyl esters serve as key intermediates that can be converted to amides or other derivatives through various coupling reactions. beilstein-journals.org The choice of coupling reagent and reaction conditions allows for a high degree of control over the final product. beilstein-journals.org

Furthermore, the methyl ester motif is prevalent in many pharmaceuticals, where it can influence the molecule's biological activity and pharmacokinetic properties. diva-portal.org The synthesis of these drug molecules often involves steps where a methyl ester is introduced or modified, highlighting the importance of this functional group in medicinal chemistry. diva-portal.org

Emerging Methodologies for Studying this compound in Complex Systems

The analysis of methyl esters, particularly fatty acid methyl esters (FAMEs), in complex biological and environmental matrices requires sophisticated analytical techniques. Emerging methodologies are focused on improving the sensitivity, specificity, and efficiency of these analyses.

One significant advancement is the use of ultra-high-resolution mass spectrometry, such as Orbitrap-MS, for the stable isotope analysis of FAMEs. researchgate.net This technology allows for the precise measurement of isotopic compositions of individual compounds within a complex mixture, often without the need for extensive chromatographic purification. researchgate.net For example, this method has been applied to determine the position-specific carbon isotope ratios of derivatized amino acids and to analyze the fatty acid profiles in various biological matrices like bacon fat, olive oil, and algae extracts. researchgate.net

Another area of development is in sample preparation techniques. Thin-film microextraction (TFME) coupled with gas chromatography-flame ionization detection (GC-FID) has been developed for the rapid and sensitive analysis of FAMEs in complex samples like dairy products. rsc.org This method offers advantages such as simplicity, low cost, and high extraction efficiency. rsc.org The table below compares the detection limits of this emerging method with other techniques for FAME analysis.

MethodLimit of Detection (LOD) (μg L⁻¹)
UA-TFME-GC-FID0.03–0.06
Vacuum-assisted headspace solid-phase microextraction-GC-FIDNot specified
Headspace solid-phase microextraction-GC-FIDNot specified

This table is based on data presented in the referenced article and is for illustrative purposes. rsc.org

These emerging methodologies are crucial for a wide range of applications, from food science and metabolomics to environmental monitoring and biofuel research, where the accurate quantification and characterization of methyl esters in complex mixtures are essential.

Future Perspectives and Interdisciplinary Research Opportunities

The future of research and applications involving methyl esters is poised for significant growth, driven by the increasing demand for sustainable materials, advanced therapeutics, and innovative analytical technologies. Interdisciplinary collaboration will be key to unlocking the full potential of these versatile chemical compounds. researchgate.net

In the realm of material science , the focus will continue to be on developing novel bio-based polymers and composites from fatty acid methyl esters. mdpi.comresearchgate.net Future research will likely explore the use of a wider range of renewable feedstocks and the development of more efficient and environmentally friendly catalytic processes for transesterification. acs.org The integration of computational modeling and material science could accelerate the design of new bioresins with tailored properties for specific applications, from biodegradable packaging to advanced coatings.

In medicinal chemistry and chemical biology , the use of methyl esters as part of a prodrug strategy to enhance the cell permeability and bioavailability of therapeutic agents is a promising area of continued research. nih.govacs.org The "amide-to-ester substitution" is emerging as a simple yet effective strategy to optimize the properties of drug candidates, particularly for molecules that are "beyond the Rule of 5." acs.org Future work could involve a more systematic exploration of this strategy across different drug classes and the development of esterase-labile linkers for targeted drug delivery. The application of artificial intelligence and machine learning in predicting the synthetic routes and biological activities of novel methyl ester-containing compounds will also be a significant area of future research. acs.org

The development of analytical methodologies for the study of methyl esters in complex systems will also continue to evolve. We can anticipate further improvements in mass spectrometry techniques, leading to even higher resolution and sensitivity for isotopic and structural analysis. researchgate.net The development of portable and field-deployable sensors for the real-time monitoring of methyl esters in industrial processes or environmental samples represents another exciting frontier.

Finally, the economic and market aspects of methyl esters, particularly FAMEs, will continue to be an important driver of research and development. The growing global market for fatty acid methyl esters in applications ranging from biofuels and lubricants to detergents and agriculture will spur innovation in production technologies and create new market opportunities. globenewswire.com The development of a circular economy model for the production and use of methyl esters, where waste streams are valorized into high-value products, will be a key theme in future interdisciplinary research efforts.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing methyl ester-SP, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves transesterification, with reaction conditions (e.g., catalyst type, molar ratios, temperature) critical for yield optimization. Characterization requires NMR (for structural confirmation), GC-MS/HPLC (for purity analysis), and FTIR (functional group identification). To ensure reproducibility, document all parameters (e.g., solvent purity, reaction time) and validate against established protocols . For new compounds, provide spectral data and purity metrics (e.g., ≥95% by HPLC) in the main text, with detailed protocols in supplementary materials .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Use GC-MS with internal standards (e.g., methyl heptadecanoate) for quantification in lipid-rich samples. For polar matrices, HPLC coupled with evaporative light scattering detection (ELSD) improves sensitivity. Validate methods using spike-and-recovery experiments (80–120% recovery range) and report limits of detection (LOD) and quantification (LOQ) . Cross-validate results with independent techniques (e.g., NMR integration) to minimize instrumental bias .

Q. How do reaction parameters (e.g., temperature, catalyst loading) influence this compound synthesis efficiency?

  • Methodological Answer : Conduct factorial experiments to isolate variable effects. For example, Table 5 in DPSM-based transesterification studies shows that catalyst loading (1–2 wt%) and temperature (60–80°C) nonlinearly affect %E (ester content). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) for optimization .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound yield while minimizing byproduct formation?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach, such as Central Composite Design (CCD), to model interactions between variables (e.g., methanol-to-oil ratio, reaction time). Use Pareto charts to prioritize factors and desirability functions to balance yield and byproduct suppression. Validate models with confirmatory runs (n ≥ 3) and report confidence intervals . For byproduct analysis, employ LC-MS/MS to identify side products (e.g., glycerol derivatives) and adjust purification steps (e.g., silica gel chromatography) .

Q. How should contradictory findings in this compound stability studies (e.g., oxidative degradation rates) be resolved?

  • Methodological Answer : Perform meta-analyses to assess variability sources (e.g., storage conditions, antioxidant additives). Re-analyze raw data using standardized metrics (e.g., peroxide value, acid number). If raw data are unavailable, conduct accelerated stability studies (40°C/75% RH for 6 months) with controlled variables. Use Cox proportional hazards models to compare degradation kinetics across studies .

Q. What strategies are effective for scaling up this compound synthesis from laboratory to pilot plant without compromising purity?

  • Methodological Answer : Pilot-scale transesterification requires kinetic modeling to account for heat/mass transfer limitations. Use dimensionless numbers (e.g., Reynolds, Damköhler) to predict reactor performance. Implement inline FTIR for real-time monitoring and automated distillation for solvent recovery. Validate purity at each scale (e.g., ≥98% by GC-MS) and compare impurity profiles using principal component analysis (PCA) .

Q. How can researchers investigate this compound interactions with biological systems (e.g., enzyme inhibition) while controlling for matrix effects?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Normalize data to account for matrix interference (e.g., serum proteins) via blank subtraction or standard addition. For in vitro assays, include controls with structurally analogous esters to isolate specificity. Report IC50 values with 95% confidence intervals and validate via orthogonal methods (e.g., molecular docking) .

Q. What statistical approaches are recommended for analyzing non-normal distributions in this compound bioactivity data?

  • Methodological Answer : For non-parametric data (e.g., skewed bioactivity scores), apply Mann-Whitney U tests or Kruskal-Wallis H tests. Use bootstrapping (1,000+ iterations) to estimate median differences and Benjamini-Hochberg correction for multiple comparisons. Visualize results with boxplots showing median, quartiles, and outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.